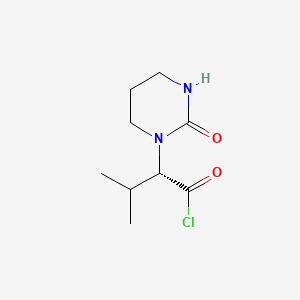

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride

Übersicht

Beschreibung

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is a chemical compound with a complex structure that includes a diazinane ring and a butanoyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride typically involves the reaction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid+SOCl2→(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzymes and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-oxo-1,3-diazinan-1-yl)benzoic acid

- 2-methyl-3-(2-oxo-1,3-diazinan-1-yl)butanoic acid

- 4-(2-oxo-1,3-diazinan-1-yl)benzonitrile

Uniqueness

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is unique due to its specific structural features, including the presence of a diazinane ring and an acyl chloride group

Biologische Aktivität

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H15ClN2O2

- Molecular Weight : 218.68 g/mol

- CAS Number : 192800-77-4

- InChI Key : CVUOJBKULXTCRU-ZETCQYMHSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid with thionyl chloride under anhydrous conditions to prevent hydrolysis. The reaction scheme can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that affect protein function, potentially inhibiting enzymes or modulating signaling pathways.

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Biochemical Probes : Its unique structure allows it to function as a biochemical probe in various experimental setups, aiding in the understanding of complex biological processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid | Contains diazinane ring | Potential anti-cancer properties |

| 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile | Similar diazinane structure | Investigated for enzyme inhibition |

| 2-Methyl-3-(2-Oxo-1,3-diazinan-1-yl)butanoic acid | Methyl group addition | Explored for metabolic regulation |

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1 yl)butanoyl chloride on neuronal cell lines exposed to oxidative stress, results indicated a significant reduction in cell death compared to controls. This suggests a protective mechanism that warrants further exploration for neurodegenerative diseases.

Study 2: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory properties demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels in vitro. This positions it as a potential therapeutic agent for inflammatory disorders.

Study 3: Enzyme Inhibition

Research focusing on enzyme interactions revealed that (2S)-3-methyl - 2-(2 - oxo - 1 , 3 - diazinan - 1 - yl) butanoyl chloride effectively inhibited specific enzymes involved in lipid metabolism. This could have implications for metabolic disorders and obesity management.

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUOJBKULXTCRU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)N1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652678 | |

| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192800-77-4 | |

| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.